

Di-tert-butylamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Di-tert-butylamine*

Cat. No.: *B1584993*

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CAS Number: 21981-37-3

This technical guide provides an in-depth overview of **di-tert-butylamine**, a sterically hindered secondary amine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its fundamental properties, synthesis, reactivity, and safety considerations.

Chemical and Physical Properties

Di-tert-butylamine is a colorless liquid with a characteristic amine odor. Its bulky tert-butyl groups significantly influence its physical and chemical properties, leading to lower reactivity compared to less hindered amines.

Table 1: Physical and Chemical Properties of **Di-tert-butylamine**

Property	Value	Reference
CAS Number	21981-37-3	[1][2][3][4][5]
Molecular Formula	C ₈ H ₁₉ N	[1][2]
Molecular Weight	129.24 g/mol	[1]
Boiling Point	129.4 °C at 760 mmHg	[2][6]
Density	0.762 g/cm ³	[2][6]
Refractive Index	1.417	[2][6]
Flash Point	12.8 °C	[2][6]
Vapor Pressure	10.2 mmHg at 25 °C	[2][6]

Synthesis of Di-tert-butylamine

An improved method for the synthesis of **di-tert-butylamine** involves the reaction of 2-methyl-2-nitropropane. This multi-step synthesis requires careful control of reaction conditions to achieve a reasonable yield.

Experimental Protocol

Step 1: Synthesis of 2-Methyl-2-nitropropane

This procedure is adapted from a known method for the oxidation of tert-butylamine.

- Materials: tert-butylamine, potassium permanganate, water, diethyl ether, hydrochloric acid, anhydrous magnesium sulfate.
- Procedure:
 - To a well-stirred suspension of potassium permanganate (4.11 moles) in 3 L of water in a 5 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add tert-butylamine (1.37 moles) dropwise over 10 minutes.
 - Heat the reaction mixture to 55 °C and maintain this temperature with continuous stirring for 3 hours.

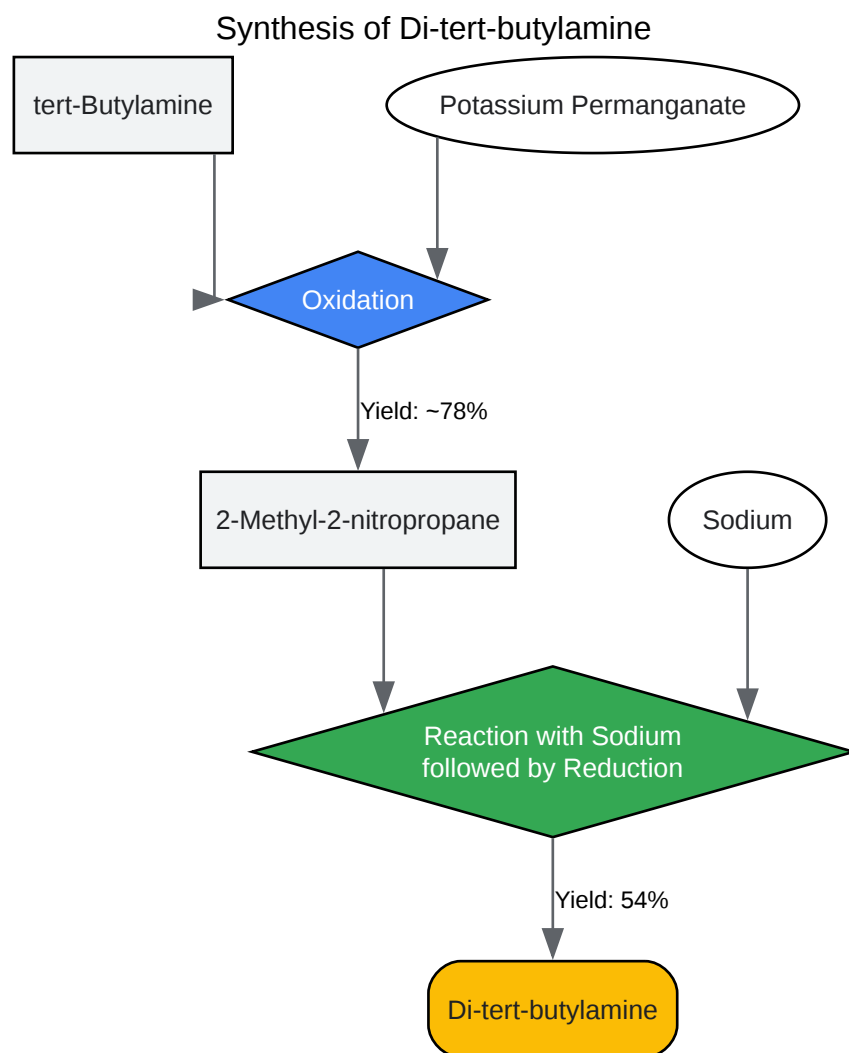
- Steam distill the product from the reaction mixture.
- Separate the organic layer and dilute it with diethyl ether. Wash the ethereal solution successively with 2 M hydrochloric acid and water.
- Dry the ether solution over anhydrous magnesium sulfate and fractionally distill to remove the ether. The residue is crude 2-methyl-2-nitropropane.

Step 2: Synthesis of **Di-tert-butylamine**

This part of the protocol is based on the reduction of an intermediate derived from 2-methyl-2-nitropropane.

- Materials: 2-methyl-2-nitropropane, sodium, a suitable reducing agent (e.g., as described in general routes to di-tert-alkylamines).
- Procedure:
 - The synthesis of **di-tert-butylamine** from 2-methyl-2-nitropropane has been reported to proceed in a 54% yield.^[4] This involves the reaction with sodium followed by reduction.^[2]
 - A general route for the synthesis of di-tert-alkylamines involves a three-step procedure without the need for extensive purification of intermediates.^[2] This general methodology can be adapted for the synthesis of **di-tert-butylamine**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **di-tert-butylamine** starting from tert-butylamine.

Reactivity and Stability

Di-tert-butylamine is a stable compound but is also a flammable liquid.[6] Its steric hindrance makes it a non-nucleophilic base. It is reported to be inert to benzoyl chloride. However, it reacts with acetyl chloride to form the di-tert-butylammonium chloride salt rather than the corresponding amide.[4]

Table 2: Reactivity Data

Reagent	Product	Notes
Benzoyl Chloride	No reaction	Inert due to steric hindrance.[4]
Acetyl Chloride	Di-tert-butylammonium chloride	Forms the salt instead of the amide.[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **di-tert-butylamine**.

Table 3: Spectroscopic Information

Technique	Data
¹³ C NMR	Spectra available from spectral databases.
¹ H NMR	Spectra available from spectral databases.
IR Spectroscopy	Data available in spectral databases.
Mass Spectrometry	Data available in spectral databases.

Safety and Handling

Di-tert-butylamine is a flammable liquid and should be handled with appropriate safety precautions. It is important to avoid contact with skin and eyes and to work in a well-ventilated area. It is incompatible with strong oxidizing agents and strong acids.

Biological Activity

Currently, there is no significant scientific literature available to suggest that **di-tert-butylamine** is directly involved in biological signaling pathways. Its primary applications are in chemical synthesis as a sterically hindered base and as an intermediate. Research on the biological activities of similarly named but structurally different compounds, such as 2,4-di-tert-butylphenol, should not be confused with **di-tert-butylamine**.

Conclusion

Di-tert-butylamine is a valuable compound in organic synthesis, primarily utilized for its properties as a sterically hindered secondary amine. While its synthesis can be achieved through a multi-step process, its unique reactivity profile makes it a useful tool for specific chemical transformations. Further research may uncover novel applications for this compound.

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